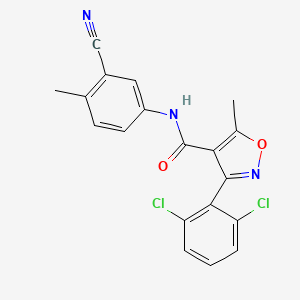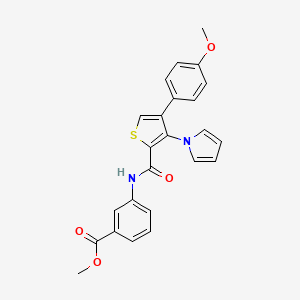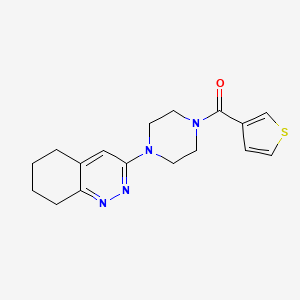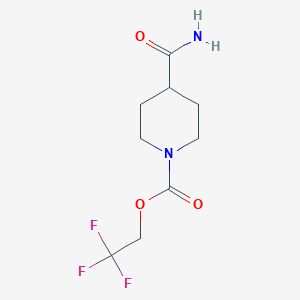
5-Methoxy-4-(4-methylpiperazino)-2-(2-pyridinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-4-(4-methylpiperazino)-2-(2-pyridinyl)pyrimidine, also known as MPP, is a potent and selective inhibitor of the protein kinase C (PKC) family. PKC is a group of enzymes that play a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis. MPP has been extensively studied for its potential use in cancer therapy, as well as for its effects on the central nervous system.
Mecanismo De Acción
5-Methoxy-4-(4-methylpiperazino)-2-(2-pyridinyl)pyrimidine inhibits PKC activity by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates and leads to a decrease in downstream signaling pathways.
Biochemical and Physiological Effects
5-Methoxy-4-(4-methylpiperazino)-2-(2-pyridinyl)pyrimidine has been shown to have anti-proliferative effects on cancer cells in vitro and in vivo. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. 5-Methoxy-4-(4-methylpiperazino)-2-(2-pyridinyl)pyrimidine has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Methoxy-4-(4-methylpiperazino)-2-(2-pyridinyl)pyrimidine in lab experiments is its high selectivity for PKC. This allows researchers to specifically target PKC activity without affecting other cellular processes. One limitation is that 5-Methoxy-4-(4-methylpiperazino)-2-(2-pyridinyl)pyrimidine can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 5-Methoxy-4-(4-methylpiperazino)-2-(2-pyridinyl)pyrimidine. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to determine the safety and efficacy of 5-Methoxy-4-(4-methylpiperazino)-2-(2-pyridinyl)pyrimidine in humans.
Métodos De Síntesis
The synthesis of 5-Methoxy-4-(4-methylpiperazino)-2-(2-pyridinyl)pyrimidine involves several steps, including the reaction of 2-aminopyridine with 4-methylpiperazine to form 2-(4-methylpiperazin-1-yl)pyridine. This compound is then reacted with 5-methoxy-2-chloropyrimidine to form 5-Methoxy-4-(4-methylpiperazino)-2-(2-pyridinyl)pyrimidine.
Aplicaciones Científicas De Investigación
5-Methoxy-4-(4-methylpiperazino)-2-(2-pyridinyl)pyrimidine has been studied for its potential use in cancer therapy, as PKC is often overexpressed in cancer cells. Inhibition of PKC activity can lead to apoptosis and cell death in cancer cells. 5-Methoxy-4-(4-methylpiperazino)-2-(2-pyridinyl)pyrimidine has also been studied for its effects on the central nervous system, as PKC is involved in many neurological processes.
Propiedades
IUPAC Name |
5-methoxy-4-(4-methylpiperazin-1-yl)-2-pyridin-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-19-7-9-20(10-8-19)15-13(21-2)11-17-14(18-15)12-5-3-4-6-16-12/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMDYQULQGQEIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC=C2OC)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2884147.png)
![3-Formylimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2884149.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2884151.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea](/img/structure/B2884153.png)

![N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2884155.png)
![6-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2884157.png)

![1-Cyclopentyl-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea](/img/structure/B2884160.png)


